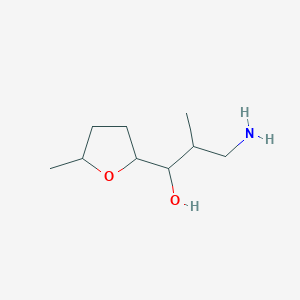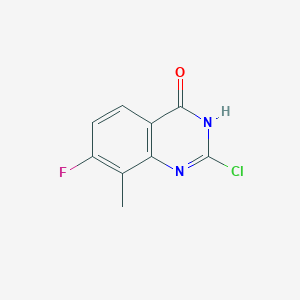![molecular formula C12H21NO B13164116 9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13164116.png)
9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Cyclopropyl-3-methyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One method involves reacting the 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a ruthenium complex catalyst . This process is cost-effective and yields the desired compound efficiently.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can further modify the bicyclic structure.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme-substrate interactions and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act on various pathways, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one: Found in pomegranate trees and used as an enzyme substrate.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Used in the synthesis of medicinal intermediates.
Uniqueness
9-Cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for designing new molecules with specific biological activities.
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
9-cyclopropyl-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C12H21NO/c1-12(14)7-10-3-2-4-11(8-12)13(10)9-5-6-9/h9-11,14H,2-8H2,1H3 |
InChI Key |
VJJMIDXXXZBLNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCCC(C1)N2C3CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


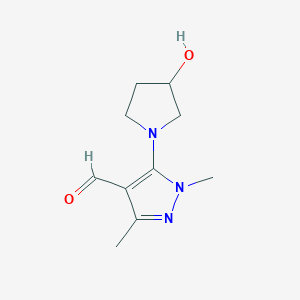
![4-Chloro-6-[methyl(prop-2-YN-1-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13164037.png)
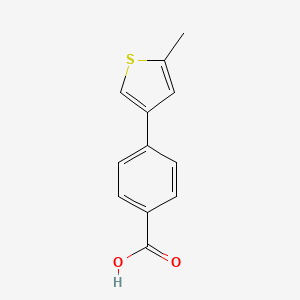
![2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13164042.png)
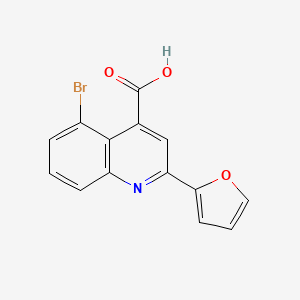

![N-[(3-Methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13164058.png)



![3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13164075.png)
